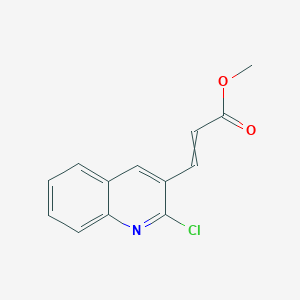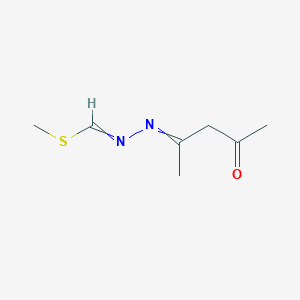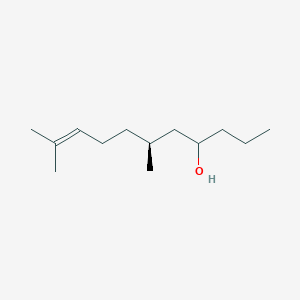![molecular formula C18H24N4O2S B14241458 1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]- CAS No. 434285-67-3](/img/structure/B14241458.png)
1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]- is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities, including antiviral, immunomodulatory, and anticancer properties . The structure of this compound features an imidazoquinoline core with specific substitutions that enhance its biological activity.
Preparation Methods
The synthesis of 1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]- involves several steps. One common method includes the reaction of 1-benzyl-4-chloro-1H-imidazo[4,5-c]quinoline with ammonia to yield 1-benzyl-1H-imidazo[4,5-c]quinolin-4-amine . This intermediate can then be further modified to introduce the 2-ethyl and 5-(methylsulfonyl)pentyl groups through various alkylation and sulfonation reactions .
Chemical Reactions Analysis
1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and sulfonyl groups.
Common reagents used in these reactions include ammonia, alkyl halides, and sulfonyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antiviral and immunomodulatory agent
Medicine: It has shown promise in preclinical studies as a potential treatment for various cancers and viral infections
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]- involves its interaction with specific molecular targets. It is known to activate toll-like receptors (TLR7 and TLR8), which play a crucial role in the immune response . This activation leads to the production of cytokines and other immune-modulating molecules, enhancing the body’s ability to fight infections and cancer .
Comparison with Similar Compounds
Similar compounds to 1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]- include other imidazoquinolines such as:
1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine: Known for its strong TLR7 agonist activity.
2-Cyclohexyl-1H-imidazo[4,5-c]quinolin-4-(3,4-dichlorophenyl)amine: Another potent TLR7 and TLR8 agonist.
The uniqueness of 1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]- lies in its specific substitutions, which enhance its biological activity and make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
434285-67-3 |
|---|---|
Molecular Formula |
C18H24N4O2S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-ethyl-1-(5-methylsulfonylpentyl)imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C18H24N4O2S/c1-3-15-21-16-17(13-9-5-6-10-14(13)20-18(16)19)22(15)11-7-4-8-12-25(2,23)24/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3,(H2,19,20) |
InChI Key |
AESUFKUCZZMYMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1CCCCCS(=O)(=O)C)C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)

![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)

![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)

![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)



![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
